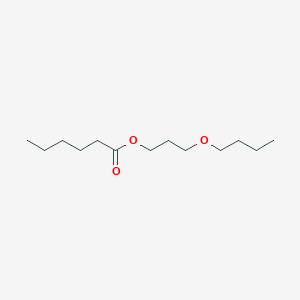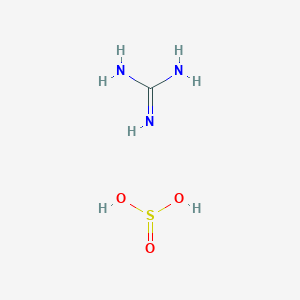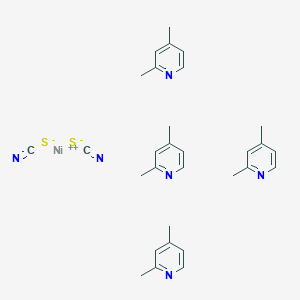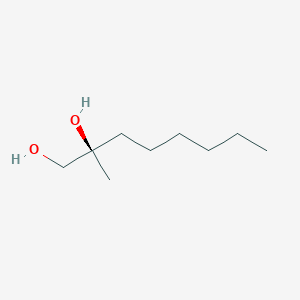
N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide is a complex organic compound that features a benzopyran ring fused with a phosphinic amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydro-2H-1-benzopyran with diphenylphosphinic chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide group to phosphine.
Substitution: The benzopyran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The benzopyran ring and phosphinic amide group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-hydroxybutanamide
- N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzamide
Uniqueness
N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide is unique due to its combination of a benzopyran ring with a phosphinic amide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
192461-88-4 |
|---|---|
Molekularformel |
C21H20NO2P |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N-diphenylphosphoryl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C21H20NO2P/c23-25(17-9-3-1-4-10-17,18-11-5-2-6-12-18)22-20-15-16-24-21-14-8-7-13-19(20)21/h1-14,20H,15-16H2,(H,22,23) |
InChI-Schlüssel |
WLAQPXNBKHLWQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC=C2C1NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12554655.png)

![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)





![3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one](/img/structure/B12554704.png)


![1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B12554718.png)

![1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane](/img/structure/B12554740.png)
